
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butylthio)-4-chloro-7-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the quinoline ring. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like thionyl chloride and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(tert-butylthio)-4-chloro-7-methoxyquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The tert-butylthio group can enhance lipophilicity, improving cell membrane permeability, while the chloro and methoxy groups can influence binding affinity and selectivity.
相似化合物的比较
Similar Compounds
6-(Tert-butylthio)-4-chloroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Chloro-7-methoxyquinoline: Lacks the tert-butylthio group, which may reduce its lipophilicity and membrane permeability.
6-(Tert-butylthio)-7-methoxyquinoline: Lacks the chloro group, which may alter its binding affinity and selectivity.
Uniqueness
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the tert-butylthio group enhances lipophilicity, the chloro group can influence binding interactions, and the methoxy group can affect electronic properties and reactivity.
属性
分子式 |
C14H16ClNOS |
|---|---|
分子量 |
281.8 g/mol |
IUPAC 名称 |
6-tert-butylsulfanyl-4-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C14H16ClNOS/c1-14(2,3)18-13-7-9-10(15)5-6-16-11(9)8-12(13)17-4/h5-8H,1-4H3 |
InChI 键 |
HDHIIYQUAPZWLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1=CC2=C(C=CN=C2C=C1OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione](/img/structure/B11754935.png)
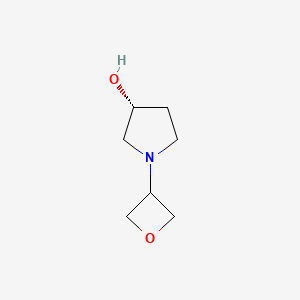
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11754952.png)

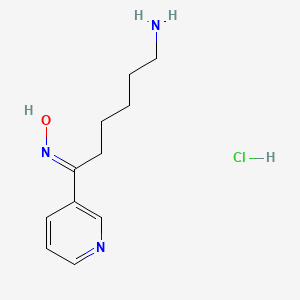
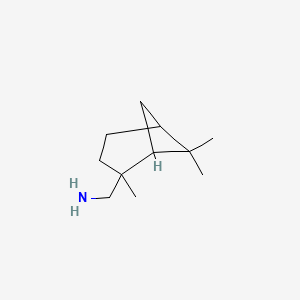
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)
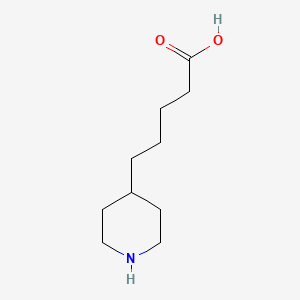
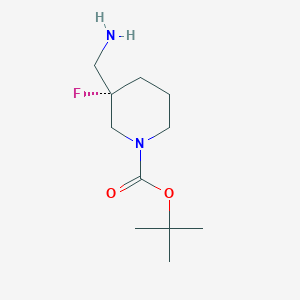

![tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11754994.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11755005.png)
![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)

